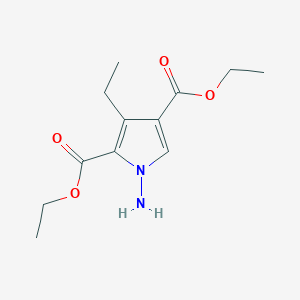
5-Cyano-2-methylisonicotinic acid
Vue d'ensemble
Description
5-Cyano-2-methylisonicotinic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isonicotinic acid and has a cyano group attached to its carbon 5 position. The compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, material science, and catalysis.
Applications De Recherche Scientifique
Synthesis and Analytical Applications
- Synthesis of Genotoxic Impurities : 5-Cyano-2-methylisonicotinic acid derivatives have been synthesized and characterized for analytical purposes. A study by Katta et al. (2017) focused on synthesizing a genotoxic impurity related to 5-Cyano-2-methylisonicotinic acid and developing a UPLC method for its quantification in pharmaceutical compounds (Katta et al., 2017).
Organic Synthesis and Chemical Engineering
- Development of Unsymmetrically Substituted Derivatives : Research by Goba et al. (2013) led to the synthesis of novel 1,4-dihydroisonicotinic acid derivatives with cyano and acetyl groups, demonstrating the versatility of 5-Cyano-2-methylisonicotinic acid in organic synthesis (Goba et al., 2013).
Biomedical Research
- Role in Tissue Injury and Stress Response : Sporn et al. (2011) explored synthetic triterpenoids derived from oleanolic acid, involving 5-Cyano-2-methylisonicotinic acid derivatives, as potent agents in preventing tissue injury caused by inflammatory and oxidative stress (Sporn et al., 2011).
Solar Cell Applications
- Organic Sensitizers in Solar Cells : Kim et al. (2006) conducted a study where derivatives of 5-Cyano-2-methylisonicotinic acid were used in organic sensitizers for solar cell applications, showcasing its potential in renewable energy technologies (Kim et al., 2006).
Pharmaceutical Research
- Enzymatic Production for Drug Intermediates : Research by Zheng et al. (2012) involved the enzymatic production of a compound including a 5-Cyano-2-methylisonicotinic acid derivative, highlighting its role in pharmaceutical manufacturing (Zheng et al., 2012).
Conformational and Structural Analysis
- Spectroscopic and Structural Analysis : Goba et al. (2014) investigated the structural and conformational properties of 1,4-dihydroisonicotinic acid derivatives, emphasizing the importance of 5-Cyano-2-methylisonicotinic acid in analytical chemistry (Goba et al., 2014).
DNA Methylation Studies
- Epigenetic Modifications in DNA : Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) explored the role of TET proteins in converting 5-methylcytosine to 5-hydroxymethylcytosine in DNA, where 5-Cyano-2-methylisonicotinic acid derivatives may have relevance (Tahiliani et al., 2009); (Kriaucionis & Heintz, 2009).
Orientations Futures
The future directions for research on 5-Cyano-2-methylisonicotinic acid would depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .
Propriétés
IUPAC Name |
5-cyano-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBETLTVBFXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855991 | |
| Record name | 5-Cyano-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylisonicotinic acid | |
CAS RN |
859970-50-6 | |
| Record name | 5-Cyano-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)



